
4,4'-Bis(dimethylamino)stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Bis(dimethylamino)stilbene', also known as DASB, is a fluorescent compound that is widely used in scientific research. It belongs to the stilbene family of compounds and is structurally similar to other fluorescent dyes such as rhodamine and fluorescein. DASB is commonly used as a fluorescent probe to study the binding and transport of neurotransmitters in the brain.
Mécanisme D'action
4,4'-Bis(dimethylamino)stilbene binds to SERT with high affinity and specificity. Once bound, it is internalized by the cell and accumulates in the endoplasmic reticulum. The fluorescence of 4,4'-Bis(dimethylamino)stilbene is quenched in this environment, which allows researchers to study the transport and distribution of serotonin in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function. Drugs that inhibit SERT function, such as selective serotonin reuptake inhibitors (SSRIs), can be labeled with 4,4'-Bis(dimethylamino)stilbene to study their binding affinity and specificity.
Effets Biochimiques Et Physiologiques
4,4'-Bis(dimethylamino)stilbene is a relatively safe compound that does not have any known side effects at the concentrations used in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. 4,4'-Bis(dimethylamino)stilbene has been shown to be effective in labeling SERT in both animal and human studies. It has also been used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-Bis(dimethylamino)stilbene has several advantages for use in lab experiments. It is a highly specific and sensitive fluorescent probe that can be used to study the binding and transport of neurotransmitters in the brain. It is also relatively easy to synthesize and is commercially available from several suppliers. However, 4,4'-Bis(dimethylamino)stilbene has some limitations for use in lab experiments. It is not suitable for use in live-cell imaging studies as it requires fixation and permeabilization of the cells. It is also not suitable for use in studies of other neurotransmitter transporters as it is specific to SERT.
Orientations Futures
There are several future directions for the use of 4,4'-Bis(dimethylamino)stilbene in scientific research. One area of research is the development of new drugs for the treatment of depression and anxiety disorders. 4,4'-Bis(dimethylamino)stilbene can be used to screen new compounds for their binding affinity and specificity for SERT. Another area of research is the study of the effects of drugs on SERT function in different brain regions. 4,4'-Bis(dimethylamino)stilbene can be used to study the distribution and function of SERT in different regions of the brain and to develop new drugs that target specific brain regions. Finally, 4,4'-Bis(dimethylamino)stilbene can be used to study the effects of environmental factors, such as stress and diet, on SERT function and to develop new therapies for the treatment of mood disorders.
Méthodes De Synthèse
The synthesis of 4,4'-Bis(dimethylamino)stilbene involves a series of chemical reactions starting from the reaction of 4-bromo-1,2-dimethoxybenzene with dimethylamine to form 4-bromo-N,N-dimethylaniline. This intermediate is then reacted with benzaldehyde to form the final product, 4,4'-Bis(dimethylamino)stilbene. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
4,4'-Bis(dimethylamino)stilbene is commonly used as a fluorescent probe to study the binding and transport of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. 4,4'-Bis(dimethylamino)stilbene is used to label the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By labeling SERT with 4,4'-Bis(dimethylamino)stilbene, researchers can study the distribution and function of this transporter in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
1931-49-3 |
|---|---|
Nom du produit |
4,4'-Bis(dimethylamino)stilbene |
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+ |
Clé InChI |
DAVFZPCIOMZPQK-AATRIKPKSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




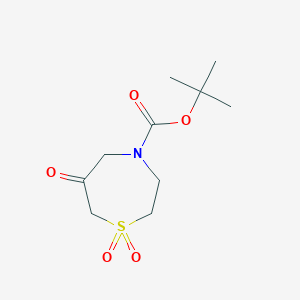
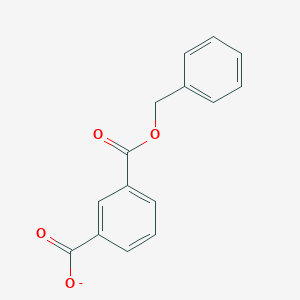
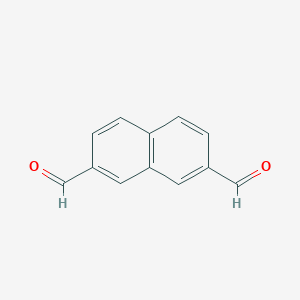

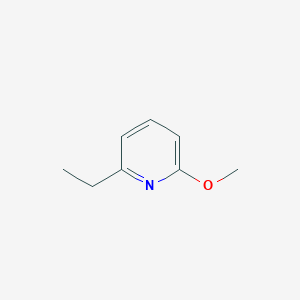
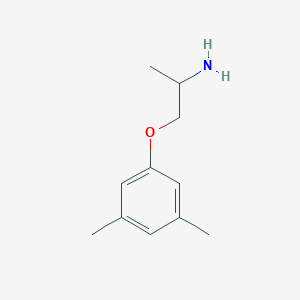


![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)